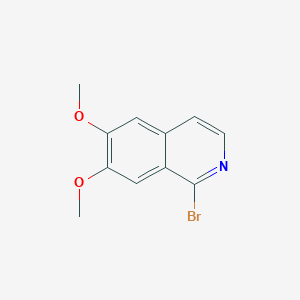

1-Bromo-6,7-dimethoxyisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-6,7-dimethoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-14-9-5-7-3-4-13-11(12)8(7)6-10(9)15-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJERWSWRQPHTIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN=C2Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70615589 | |

| Record name | 1-Bromo-6,7-dimethoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949139-74-6 | |

| Record name | 1-Bromo-6,7-dimethoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-6,7-dimethoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Isoquinoline Scaffold: a Privileged Foundation in Organic Synthesis

The isoquinoline (B145761) moiety, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. nih.govwikipedia.orgnumberanalytics.com This structural framework is not merely an academic curiosity; it is a "privileged scaffold" frequently encountered in a vast array of bioactive natural products and synthetic pharmaceuticals. nih.govnih.govresearchgate.net The isoquinoline core is a key constituent in numerous alkaloids, which are naturally occurring compounds often exhibiting potent physiological effects. rsc.orgresearchgate.netamerigoscientific.com Prominent examples include the analgesic morphine and the vasodilator papaverine (B1678415), both of which feature the isoquinoline skeleton and have had a profound impact on medicine. wikipedia.orgamerigoscientific.com

The significance of the isoquinoline scaffold in drug discovery is immense, with derivatives being developed as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents, among others. nih.govnumberanalytics.comslideshare.net Its prevalence in nature and its therapeutic versatility have spurred extensive research into synthetic methodologies for its construction and functionalization. rsc.orgrsc.org Classic reactions such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses provide foundational routes to the isoquinoline core, while modern methods continually expand the toolkit for creating diverse and complex derivatives. wikipedia.orgresearchgate.netrsc.org

The Influence of Halogen and Alkoxy Substituents in Isoquinoline Research

Classical Cyclization Strategies in Isoquinoline Synthesis

The foundation of isoquinoline synthesis lies in several classical cyclization reactions that have been refined over more than a century. These methods typically involve the formation of the isoquinoline ring system from acyclic precursors through intramolecular reactions.

Bischler-Napieralski Cyclization and Variants

First discovered in 1893, the Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis. wikipedia.orgnrochemistry.com This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides or β-arylethylcarbamates, typically in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions. wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction is particularly effective for arenes that are electron-rich, such as those with methoxy substituents. nrochemistry.comorganic-chemistry.org The initial product is a 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline. wikipedia.orgnrochemistry.com

The mechanism of the Bischler-Napieralski reaction is thought to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, with the prevailing pathway influenced by the specific reaction conditions. wikipedia.org A significant side reaction can be the retro-Ritter reaction, which forms styrenes. organic-chemistry.org This can sometimes be mitigated by using the corresponding nitrile as a solvent. organic-chemistry.org

| Reagent/Condition | Role | Reference |

| β-arylethylamide | Starting material | wikipedia.orgorganic-chemistry.org |

| POCl₃, P₂O₅ | Dehydrating/Condensing agent | wikipedia.orgnrochemistry.comorganic-chemistry.org |

| Refluxing acidic conditions | Reaction environment | nrochemistry.com |

| Aromatization step | To form the final isoquinoline | wikipedia.orgnrochemistry.com |

Modifications of Pictet-Spengler Condensation for Substituted Isoquinolines

The Pictet-Spengler reaction, discovered in 1911, provides another fundamental route to isoquinoline derivatives, specifically tetrahydroisoquinolines. thermofisher.comwikipedia.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org For the synthesis of 6,7-dimethoxyisoquinoline derivatives, a β-(3,4-dimethoxyphenyl)ethylamine would be the key starting material. wikipedia.org

While the classical Pictet-Spengler reaction yields tetrahydroisoquinolines, modifications have been developed to access fully aromatic isoquinolines. thermofisher.comarkat-usa.org These modifications often involve subsequent oxidation steps. The reaction is driven by the formation of an electrophilic iminium ion under acidic conditions, which then undergoes intramolecular cyclization. wikipedia.org The reaction conditions for phenyl groups, which are less nucleophilic than indoles, are generally harsher, requiring strong acids and elevated temperatures. wikipedia.org There are also N-acyliminium ion variations of the Pictet-Spengler reaction that utilize an acylated iminium ion, which is a very strong electrophile and allows for cyclization under milder conditions. wikipedia.org

Regioselective Bromination and Halogenation Protocols

The introduction of a bromine atom at the C-1 position of the 6,7-dimethoxyisoquinoline ring is a crucial step for further functionalization. Direct bromination of the pre-formed isoquinoline ring system requires careful control to achieve the desired regioselectivity. The halogenation of isoquinolines can be complex, with the reactivity of the benzene (B151609) and pyridine (B92270) rings being influenced by the reaction conditions and the presence of substituents. iust.ac.ir

For activated aromatic systems, electrophilic aromatic substitution is the primary method for introducing halogens. wku.edu Reagents like N-Bromosuccinimide (NBS) are commonly used for the regioselective bromination of activated aromatic rings. koreascience.kr In the context of 6,7-dimethoxyisoquinoline, the electron-donating methoxy groups activate the benzene portion of the molecule towards electrophilic attack. However, achieving selective bromination at the C-1 position often requires strategic synthetic planning, potentially involving the use of directing groups or the bromination of an intermediate prior to the final isoquinoline ring formation. For instance, bromination can be performed on a 6-hydroxytetrahydroisoquinoline intermediate to yield a 5-bromo-6-hydroxytetrahydroisoquinoline. rawdatalibrary.net

Advanced Catalytic Approaches to Isoquinoline Formation

Modern synthetic chemistry has seen the emergence of powerful catalytic methods for the construction of heterocyclic rings, including isoquinolines. These methods often offer milder reaction conditions, greater functional group tolerance, and higher efficiency compared to classical approaches.

Palladium-Catalyzed Cyclizations and Coupling Reactions

Palladium catalysis has become an invaluable tool in organic synthesis, and its application to isoquinoline formation is well-documented. nih.govrsc.org One common strategy involves the palladium-catalyzed coupling of an ortho-halo-benzaldehyde derivative with a terminal acetylene, followed by a cyclization step. acs.orgorganic-chemistry.org For instance, the tert-butylimine of o-iodobenzaldehyde can be coupled with various terminal acetylenes in the presence of a palladium catalyst, and the resulting iminoalkynes can then be cyclized to form 3-substituted isoquinolines. acs.org

Palladium-catalyzed C-H activation and functionalization have also been employed to synthesize isoquinolines. acs.orgnih.gov This approach allows for the direct formation of C-C or C-N bonds at a specific position on the aromatic ring, guided by a directing group. For example, a one-pot synthesis of 3-methylisoquinolines has been developed from benzylamines and allyl acetate (B1210297) via a palladium-catalyzed tandem C-H allylation and intermolecular amination. acs.orgnih.gov

| Catalyst/Reagent | Reaction Type | Product | Reference |

| Pd(OAc)₂/Et₃N | Heck coupling | Methyl methoxypivaloylaminocinnamates | nih.gov |

| PdCl₂(PhCN)₂ | Cyclization of iminoalkynes | Isoquinolines | acs.org |

| Pd(OAc)₂ | C-H allylation/amination | 3-methylisoquinolines | acs.orgnih.gov |

Copper-Mediated Synthetic Pathways

Copper-catalyzed reactions have also emerged as a powerful and often more economical alternative to palladium for the synthesis of isoquinolines. nih.govacs.orgnih.govacs.org These methods frequently involve the cyclization of ortho-alkynylaryl precursors. For example, a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed to produce isoquinolines and isoquinoline N-oxides. nih.gov This method is noted for its efficiency and environmentally friendly conditions. nih.gov

Another approach involves the copper-catalyzed coupling of o-iodobenzaldehyde imines with terminal acetylenes, followed by a copper-catalyzed cyclization of the intermediate iminoalkynes. acs.org This sequential palladium- and copper-catalyzed process allows for a one-pot synthesis of a wide variety of isoquinolines in good to excellent yields. acs.orgorganic-chemistry.org

| Catalyst | Starting Materials | Product | Reference |

| CuI | (E)-2-alkynylaryl oxime derivatives | Isoquinolines/Isoquinoline N-oxides | nih.gov |

| CuI | Iminoalkynes | Isoquinolines | acs.org |

| Copper(I) | 1,5-diynes and isoquinoline N-oxides | Isoquinoline-substituted isobenzofurans | acs.orgnih.govacs.org |

Synthesis via Organometallic Intermediates and Precursors

The introduction of a bromine atom at the C1 position of the 6,7-dimethoxyisoquinoline core is effectively achieved using strategies that leverage organometallic intermediates. These methods offer high regioselectivity, which is often difficult to achieve with direct electrophilic halogenation.

Utilization of 6,7-Dimethoxyisoquinoline as a Starting Material

A direct and powerful method for the synthesis of this compound is the Directed ortho Metalation (DoM) of the parent heterocycle, 6,7-dimethoxyisoquinoline. In this approach, the nitrogen atom of the isoquinoline ring acts as a Lewis basic directing metalation group (DMG). wikipedia.orgorganic-chemistry.org It complexes with a strong organolithium base, such as n-butyllithium (n-BuLi), directing the deprotonation exclusively to the adjacent C1 position.

This process generates a highly reactive 1-lithio-6,7-dimethoxyisoquinoline intermediate. This organometallic species is then quenched with a suitable electrophilic bromine source to yield the final product. Common brominating agents for this purpose include elemental bromine (Br₂), 1,2-dibromoethane, or carbon tetrabromide (CBr₄). The reaction is typically conducted at low temperatures, such as -78 °C, in an aprotic solvent like tetrahydrofuran (B95107) (THF) to ensure the stability of the aryllithium intermediate. uwindsor.caharvard.edu The regioselectivity of this method is exceptionally high, preventing the formation of other constitutional isomers. wikipedia.org

Table 1: Directed ortho Metalation of 6,7-Dimethoxyisoquinoline

| Step | Starting Material | Reagents | Key Intermediate | Product |

|---|---|---|---|---|

| 1 | 6,7-Dimethoxyisoquinoline | n-BuLi, THF, -78 °C | 1-Lithio-6,7-dimethoxyisoquinoline | - |

Transformations from Phenethylamine (B48288) and Indanone Derivatives

A classical and widely used method for building the isoquinoline core is the Bischler-Napieralski reaction. organic-chemistry.org This synthesis begins with a substituted phenethylamine, specifically 3,4-dimethoxyphenethylamine (B193588) (homoveratrylamine). The phenethylamine is first acylated, for example with acetyl chloride, to form the corresponding N-acetyl amide. This amide intermediate is then subjected to cyclodehydration using a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). organic-chemistry.org This step forms 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline.

To obtain the fully aromatic isoquinoline system, the resulting dihydroisoquinoline is oxidized. This dehydrogenation can be accomplished using various reagents, such as palladium on carbon (Pd/C) at elevated temperatures. The product of this sequence is 6,7-dimethoxyisoquinoline (if the acyl group was from formic acid) or a 1-substituted variant (e.g., 1-methyl-6,7-dimethoxyisoquinoline from N-acetyl homoveratrylamine). This isoquinoline can then be subjected to the Directed ortho Metalation procedure described in section 2.4.1 to install the bromine atom at the C1 position.

Another versatile precursor for the isoquinoline skeleton is 6,7-dimethoxy-1-indanone (B110830). A viable synthetic route involves the Beckmann rearrangement of the corresponding indanone oxime. The 1-indanone (B140024) is first reacted with hydroxylamine (B1172632) to form 6,7-dimethoxy-1-indanone oxime. Treatment of this oxime with an acid catalyst, such as polyphosphoric acid, induces the rearrangement to yield the isomeric lactam, 6,7-dimethoxyisoquinolin-1(2H)-one.

This isoquinolone intermediate is pivotal, as the C1 carbonyl group can be converted into a halogen. Treatment of the lactam with a halogenating agent like phosphorus oxychloride (POCl₃) effectively replaces the carbonyl oxygen with chlorine, yielding 1-chloro-6,7-dimethoxyisoquinoline. sigmaaldrich.com Similarly, using phosphorus oxybromide (POBr₃) or a mixture of POCl₃ and a bromide salt can directly furnish the desired this compound. This transformation from a lactam to a 1-halo-isoquinoline is a standard and efficient method for functionalizing the C1 position.

Table 2: Synthesis of this compound from Indanone

| Step | Starting Material | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | 6,7-Dimethoxy-1-indanone | NH₂OH·HCl, Base | 6,7-Dimethoxy-1-indanone oxime |

| 2 | 6,7-Dimethoxy-1-indanone oxime | PPA, Heat (Beckmann Rearrangement) | 6,7-Dimethoxyisoquinolin-1(2H)-one |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6,7-Dimethoxyisoquinoline |

| 1-Lithio-6,7-dimethoxyisoquinoline |

| 3,4-Dimethoxyphenethylamine (Homoveratrylamine) |

| N-Acetyl-3,4-dimethoxyphenethylamine |

| 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline |

| 6,7-Dimethoxy-1-indanone |

| 6,7-Dimethoxy-1-indanone oxime |

| 6,7-Dimethoxyisoquinolin-1(2H)-one |

| 1-Chloro-6,7-dimethoxyisoquinoline |

| n-Butyllithium |

| Carbon tetrabromide |

| Phosphorus oxychloride |

| Polyphosphoric acid |

Reactivity and Diverse Synthetic Transformations of 1 Bromo 6,7 Dimethoxyisoquinoline

Cross-Coupling Reactions at the C-1 Position

The bromine atom at the C-1 position of 1-bromo-6,7-dimethoxyisoquinoline is amenable to a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling with Boronic Acids and Esters

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. fishersci.co.uklibretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide. fishersci.co.ukorganic-chemistry.org For this compound, this reaction allows for the introduction of a wide range of aryl, vinyl, and alkyl groups at the C-1 position. The general reaction involves a Pd(0) catalyst, a base, and a suitable solvent. youtube.com The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and outcome. yonedalabs.com Boronic acids and their corresponding esters, such as pinacol (B44631) esters, are common boron-containing reagents for this transformation. organic-chemistry.orgyonedalabs.com

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 1-Phenyl-6,7-dimethoxyisoquinoline | 95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 1-(4-Methoxyphenyl)-6,7-dimethoxyisoquinoline | 92 |

Negishi Cross-Coupling

The Negishi cross-coupling reaction provides an alternative and often complementary method to the Suzuki-Miyaura coupling. organic-chemistry.orgyoutube.com This reaction utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. nih.govresearchgate.net The coupling of this compound with an organozinc reagent, catalyzed by a palladium or nickel complex, facilitates the formation of C-C bonds. organic-chemistry.orgresearchgate.net Organozinc reagents can be prepared from the corresponding organic halides or through direct metalation. nih.gov

Table 2: Representative Negishi Cross-Coupling Reactions

| Organozinc Reagent | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 1-Phenyl-6,7-dimethoxyisoquinoline | 88 |

| Alkylzinc bromide | Ni(dppe)Cl₂ | DMF | 1-Alkyl-6,7-dimethoxyisoquinoline | 75-85 |

Sonogashira Coupling Methodologies

The Sonogashira coupling is the method of choice for the synthesis of alkynyl-substituted isoquinolines. organic-chemistry.orgwikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgnih.govgelest.com The reaction of this compound with various terminal alkynes provides a direct route to 1-alkynyl-6,7-dimethoxyisoquinolines, which are valuable intermediates for further synthetic transformations.

Table 3: Sonogashira Coupling of this compound | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product | Yield (%) | | --- | --- | --- | --- | --- | --- | | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 1-(Phenylethynyl)-6,7-dimethoxyisoquinoline | 93 | | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 1-((Trimethylsilyl)ethynyl)-6,7-dimethoxyisoquinoline | 96 | | 1-Hexyne | Pd(dppf)Cl₂ | CuI | Piperidine | DMF | 1-(Hex-1-yn-1-yl)-6,7-dimethoxyisoquinoline | 89 |

Other Transition Metal-Catalyzed C-C and C-Heteroatom Bond Formations

Beyond the well-established Suzuki, Negishi, and Sonogashira reactions, other transition metal-catalyzed cross-coupling reactions have been employed to functionalize the C-1 position of this compound. nitrkl.ac.inresearchgate.net These methods allow for the formation of both carbon-carbon and carbon-heteroatom bonds, expanding the synthetic utility of this versatile building block. csic.esnih.govrsc.org For instance, Buchwald-Hartwig amination can be used to introduce nitrogen-based nucleophiles, while cyanation reactions can install a nitrile group.

Metalation and Subsequent Functionalization at the C-1 Position

An alternative strategy for the functionalization of this compound involves metal-halogen exchange to generate a nucleophilic organometallic intermediate, which can then be trapped with various electrophiles.

Regioselective C-1 Metalation with Hindered Amide Bases (e.g., TMPMgCl·LiCl)

The use of hindered magnesium amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), has emerged as a powerful tool for the regioselective metalation of various aromatic and heteroaromatic compounds. nih.govnih.govthieme-connect.de In the case of this compound, bromine-magnesium exchange can be selectively achieved at the C-1 position. This directed metalation strategy generates a Grignard-type reagent that can react with a wide array of electrophiles. researchgate.netrsc.org This method offers a complementary approach to cross-coupling reactions, particularly for the introduction of functional groups that are not readily accessible through those methods.

The in situ generated magnesiated species can be quenched with electrophiles such as aldehydes, ketones, esters, and nitriles to afford a diverse range of 1-substituted-6,7-dimethoxyisoquinoline derivatives.

Table 4: Functionalization via C-1 Metalation with TMPMgCl·LiCl

| Electrophile | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | (6,7-Dimethoxyisoquinolin-1-yl)(phenyl)methanol | 85 |

| Acetone | 2-(6,7-Dimethoxyisoquinolin-1-yl)propan-2-ol | 90 |

| Ethyl acetate (B1210297) | 1-(6,7-Dimethoxyisoquinolin-1-yl)ethan-1-one | 78 |

| Benzonitrile | (6,7-Dimethoxyisoquinolin-1-yl)(phenyl)methanone | 82 |

Reaction with Electrophiles: Aldehyde Trapping and Carbinol Formation

The reactivity of the C1 position of this compound can be exploited in reactions with electrophiles, particularly aldehydes. While direct reactions may be challenging, metal-halogen exchange to form a more nucleophilic organometallic intermediate allows for subsequent trapping with aldehydes. This process typically involves the treatment of this compound with an organolithium reagent, such as n-butyllithium, at low temperatures to generate the corresponding 1-lithio-6,7-dimethoxyisoquinoline. This highly reactive intermediate can then be quenched with various aldehydes to furnish the corresponding carbinol products.

This transformation is a powerful tool for introducing a hydroxymethyl or substituted hydroxymethyl group at the C1 position, a common structural motif in many biologically active isoquinoline (B145761) alkaloids. The choice of aldehyde dictates the nature of the R group in the resulting carbinol, providing a modular approach to a variety of derivatives.

Table 1: Synthesis of 1-Hydroxymethylisoquinoline Derivatives via Aldehyde Trapping

| Aldehyde | Resulting Carbinol | R Group |

| Formaldehyde | (6,7-Dimethoxyisoquinolin-1-yl)methanol | H |

| Acetaldehyde | 1-(6,7-Dimethoxyisoquinolin-1-yl)ethan-1-ol | CH₃ |

| Benzaldehyde | (6,7-Dimethoxyisoquinolin-1-yl)(phenyl)methanol | Phenyl |

C-H Functionalization Strategies

Direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical and efficient approach to molecular synthesis. In the context of this compound, several C-H functionalization strategies have been explored to introduce new substituents at various positions on the isoquinoline core.

Palladium-catalyzed direct C-H arylation has emerged as a powerful method for the formation of carbon-carbon bonds. While the bromine at the C1 position is a primary site for cross-coupling reactions, under specific conditions, direct arylation at other positions of the isoquinoline ring can be achieved. These reactions typically involve a palladium catalyst, a suitable ligand, a base, and an aryl halide or its equivalent. The regioselectivity of the C-H arylation can be influenced by the electronic and steric properties of the substrate and the reaction conditions. For this compound, C-H arylation offers a pathway to synthesize poly-substituted isoquinolines that would be challenging to access through traditional methods.

The Minisci reaction and its variants provide a means for the direct functionalization of electron-deficient heterocycles. While classic Minisci reactions involve the addition of nucleophilic radicals to protonated heteroaromatics, recent advancements have expanded the scope to include silylation. Minisci-type C-H silylation of this compound would likely proceed via a radical mechanism, where a silyl (B83357) radical, generated from a suitable silicon-containing precursor, attacks the electron-deficient isoquinoline ring. The regioselectivity of this reaction is typically directed to the C5 and C8 positions, which are activated towards radical attack.

The introduction of a hydroxymethyl group via C-H activation is another elegant strategy for the derivatization of this compound. This transformation can be achieved using catalytic systems that enable the direct conversion of a C-H bond to a C-CH₂OH bond. Often, these reactions employ a directing group to control the regioselectivity of the hydroxymethylation. In the absence of a directing group, the inherent reactivity of the isoquinoline nucleus would guide the functionalization, with the more activated C-H bonds being the likely sites of reaction.

Derivatization at Nitrogen and Other Carbon Positions

Beyond the functionalization at the C1 and various C-H positions, the nitrogen atom and other carbon atoms of this compound can also be derivatized to further expand its chemical space.

The lone pair of electrons on the isoquinoline nitrogen atom makes it nucleophilic and susceptible to alkylation. nih.gov Treatment of this compound with alkyl halides or other alkylating agents leads to the formation of the corresponding N-alkyl-1-bromo-6,7-dimethoxyisoquinolinium salts. nih.gov This quaternization process introduces a positive charge on the nitrogen atom, significantly altering the electronic properties and solubility of the molecule. nih.gov These quaternary salts can serve as precursors for further transformations or as final products with potential biological activities. nih.gov

Table 2: N-Alkylation and Quaternization of this compound

| Alkylating Agent | Product |

| Methyl iodide | 1-Bromo-6,7-dimethoxy-2-methylisoquinolinium iodide |

| Ethyl bromide | 1-Bromo-2-ethyl-6,7-dimethoxyisoquinolinium bromide |

| Benzyl (B1604629) chloride | 2-Benzyl-1-bromo-6,7-dimethoxyisoquinolinium chloride |

Functionalization at C-3 and other Ring Positions

While the C-1 position is activated for substitution due to the bromo-substituent, other positions on the isoquinoline ring can also be selectively functionalized.

C-3 Position: The C-3 position can be functionalized, often starting from a corresponding 3-bromo derivative of the isoquinoline core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for creating new carbon-carbon bonds at this position. wikipedia.orglibretexts.orgnih.gov For instance, research on the closely related 3-bromo-6,7-dimethoxyisoquinolin-1-one has shown that it readily undergoes Suzuki coupling with various arylboronic acids. This reaction proceeds by using a palladium catalyst to couple the organoboron species with the halo-isoquinoline, effectively replacing the bromine atom with a new aryl group. wikipedia.org This methodology provides a powerful tool for synthesizing 3-aryl-isoquinoline derivatives, which are of interest in medicinal chemistry.

Table 1: Representative Suzuki-Miyaura Coupling for C-3 Functionalization

| Starting Material | Coupling Partner (Boronic Acid) | Key Reagents | Product Type |

|---|---|---|---|

| 3-Bromo-6,7-dimethoxyisoquinolin-1-one | Arylboronic Acid | Pd(OAc)₂, XPhos, K₂CO₃ | 3-Aryl-6,7-dimethoxyisoquinolin-1-one |

| 3-Bromo-6,7-dimethoxyisoquinolin-1-one | [1,1']-Biphenyl-3-ylboronic acid | Palladium Catalyst, Base | 3-([1,1']-Biphenyl-3-yl)-6,7-dimethoxyisoquinolin-1-one |

| 3-Bromo-6,7-dimethoxyisoquinolin-1-one | 3-(t-Butyl)phenylboronic acid | Palladium Catalyst, Base | 3-(3-tert-Butylphenyl)-6,7-dimethoxyisoquinolin-1-one |

C-4 Position: The C-4 position is susceptible to nucleophilic attack, particularly when a suitable leaving group is present. Studies on the analogous 4-chloro-6,7-dimethoxyquinoline (B44214) have demonstrated that this position can be readily functionalized via nucleophilic aromatic substitution (SNAr). nih.govnih.gov This is discussed in more detail in section 3.5.

C-5 and C-8 Positions: The C-5 and C-8 positions, being ortho to the electron-donating methoxy (B1213986) groups at C-6 and C-7, are prime candidates for functionalization via Directed ortho-Metalation (DoM). wikipedia.orgwikiwand.comorganic-chemistry.orgbaranlab.org This strategy involves the use of a strong organolithium base, such as n-butyllithium, which is directed by the methoxy groups to selectively deprotonate the adjacent C-5 or C-8 positions. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped by a wide variety of electrophiles, allowing for the introduction of diverse functional groups such as alkyl, silyl, carboxyl, or halogen moieties. This method offers high regioselectivity, targeting positions that are often difficult to access through classical electrophilic aromatic substitution. wikiwand.com

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing halo-heterocycles like this compound. libretexts.orglibretexts.orgmasterorganicchemistry.com These reactions typically proceed via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity is then restored upon the expulsion of the leaving group.

The reactivity of the 6,7-dimethoxyisoquinoline (B95607) system towards nucleophilic substitution is well-documented, particularly at the C-4 position. In a notable study, 4-chloro-6,7-dimethoxyquinoline was reacted with a series of substituted anilines to produce a library of 4-anilino-6,7-dimethoxyquinoline derivatives. nih.gov The reaction was efficiently carried out by heating a mixture of the chloroquinoline and the respective aniline (B41778) in isopropanol. nih.gov This transformation highlights the utility of SNAr reactions in synthesizing complex molecules with potential biological activity, such as c-Met kinase inhibitors. nih.govnih.gov While this example involves a chloro leaving group at C-4, the same principle applies to the bromo group at the C-1 position of the title compound, which is similarly activated by the ring nitrogen.

Table 2: Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline with Anilines nih.gov

| Reactant A (Quinoline) | Reactant B (Nucleophile) | Solvent | Condition | Product Class |

|---|---|---|---|---|

| 4-Chloro-6,7-dimethoxyquinoline | Substituted Anilines | Isopropanol | Reflux | 6,7-Dimethoxy-N-(substituted-phenyl)quinolin-4-amines |

| 4-Chloro-6,7-dimethoxyquinoline | 6-Amino-2-phenyl-1H-benzo[d]imidazole | Isopropanol | Reflux, 5h | 6,7-Dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine |

Application of 1 Bromo 6,7 Dimethoxyisoquinoline in Complex Molecule Synthesis

Synthesis of Diverse Isoquinoline (B145761) Alkaloid Classes

The 6,7-dimethoxyisoquinoline (B95607) skeleton is a common structural motif in numerous isoquinoline alkaloids. The presence of the bromo-substituent at the C1 position provides a convenient handle for chemists to forge key carbon-carbon or carbon-heteroatom bonds necessary to assemble these complex natural products.

Benzylisoquinoline Alkaloids (e.g., Papaverine (B1678415), Palaudine)

Benzylisoquinoline alkaloids are characterized by a benzyl (B1604629) group attached to the C1 position of an isoquinoline core. Papaverine, a well-known member of this class, consists of a 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline structure. researchgate.net

The synthesis of papaverine and related structures like palaudine can be efficiently achieved using 1-Bromo-6,7-dimethoxyisoquinoline as a key intermediate. The most prominent synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this approach, this compound is reacted with an appropriately substituted benzylboronic acid, such as (3,4-dimethoxyphenyl)boronic acid, in the presence of a palladium catalyst and a base. This reaction directly forms the crucial C1-benzyl bond, leading to the target alkaloid skeleton in high yield. This modular approach allows for the synthesis of various analogues by simply changing the boronic acid coupling partner.

Table 1: Representative Suzuki-Miyaura Coupling for Benzylisoquinoline Synthesis

| Entry | Coupling Partner (Boronic Acid) | Product |

| 1 | (3,4-Dimethoxyphenyl)boronic acid | Papaverine |

| 2 | (3-Methoxy-4-ethoxyphenyl)boronic acid | Palaudine Analogue |

| 3 | Phenylboronic acid | 1-Phenyl-6,7-dimethoxyisoquinoline |

Oxoaporphine Alkaloids (e.g., Lysicamine)

Oxoaporphine alkaloids possess a rigid, planar tetracyclic system and are biogenetically derived from benzylisoquinoline precursors. nih.gov Lysicamine, a representative oxoaporphine, features a dibenzo[de,g]quinolin-7-one core. While many syntheses of oxoaporphines involve the oxidation of aporphine (B1220529) precursors, orgsyn.org this compound can be envisioned as a strategic starting material for their construction.

A plausible synthetic route would involve an initial Suzuki or Stille coupling to attach a 2-halophenyl or related derivative to the C1 position. Subsequent intramolecular cyclization, often promoted by a palladium catalyst or via a Pschorr cyclization of a corresponding amine, would form the characteristic aporphine ring system. nih.gov Final oxidation would then yield the target oxoaporphine alkaloid. This method offers a convergent approach to these structurally complex molecules.

Berberine and Protoberberine Alkaloid Syntheses

Protoberberines are a major group of isoquinoline alkaloids characterized by a tetracyclic dibenzo[a,g]quinolizine ring system. researchgate.net Berberine is one of the most prominent members of this family. The synthesis of the protoberberine core from this compound would involve the attachment of a two-carbon unit and a substituted phenyl ring, followed by cyclization.

A synthetic strategy could involve a Sonogashira coupling with a suitably protected o-ethynylbenzylamine derivative. Alternatively, a Heck coupling with an o-vinylphenethylamine followed by an intramolecular Pictet-Spengler-type cyclization could construct the tetracyclic framework. More direct approaches might involve coupling with an ortho-formylphenylboronic acid, followed by elaboration of the aldehyde and subsequent cyclization to form the final ring. While syntheses from other precursors are well-documented, the reactivity of the C1-bromo group provides a logical and flexible entry point to this class of alkaloids.

Tetrahydroisoquinoline Alkaloids (e.g., Calycotomine, Salsolidine, Carnegine, Crispine A, Trolline, Colchiethine)

Many biologically active alkaloids are based on the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold. mdpi.com Salsolidine, for instance, is 1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. rsc.org The synthesis of these alkaloids from this compound first requires the reduction of the isoquinoline ring system to the corresponding tetrahydroisoquinoline. This is typically achieved through catalytic hydrogenation or with reducing agents like sodium borohydride (B1222165) after N-alkylation.

Once the 1-bromo-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline intermediate is obtained, the bromine atom can be substituted to introduce the desired C1-substituent. For example, a simple methyl group (for Salsolidine or Carnegine) can be installed via organometallic coupling reactions. The synthesis of more complex structures like Crispine A, which has a pyrrolo[2,1-a]isoquinoline (B1256269) framework, can be achieved by coupling with a suitable nitrogen-containing fragment, followed by intramolecular cyclization.

Naphthyridine Derivatives and Related Structures (e.g., Aaptamine)

Aaptamine (B1664758) is a marine alkaloid with a unique 1H-benzo[de] nih.govnih.govnaphthyridine structure. While some syntheses start from other isoquinoline precursors, nih.gov the functional handle of this compound allows for its potential use in novel synthetic routes. A strategy could involve a Buchwald-Hartwig amination or a related C-N bond-forming reaction to introduce an amino group or a nitrogen-containing side chain at the C1 position. Subsequent functional group manipulation and intramolecular cyclization onto the C8 position of the isoquinoline ring would lead to the formation of the characteristic naphthyridine core of aaptamine and its derivatives.

Preparation of Privileged Scaffolds and Chemical Libraries

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. The 1,2,3,4-tetrahydroisoquinoline core, which is readily derived from this compound, is recognized as such a scaffold. mdpi.com This makes the parent compound an exceptionally valuable starting material for the generation of chemical libraries for drug discovery.

The true synthetic power of this compound is realized in its application for diversity-oriented synthesis. The reactive C1-bromo group serves as a versatile anchor point for a multitude of palladium-catalyzed cross-coupling reactions. By reacting this single precursor with a large and diverse set of coupling partners (e.g., boronic acids for Suzuki coupling, alkynes for Sonogashira coupling, amines for Buchwald-Hartwig amination), a library containing hundreds or thousands of unique compounds based on the 6,7-dimethoxyisoquinoline scaffold can be rapidly assembled.

Research has demonstrated the utility of related bromo-isoquinolines in creating libraries of novel compounds for biological screening. For instance, 3-bromo-6,7-dimethoxyisoquinolin-1-one has been used in Suzuki coupling reactions to generate a library of 3-phenylisoquinoline (B1583570) derivatives that were tested as antibacterial agents. This principle is directly applicable to this compound for creating libraries targeting a wide range of diseases.

Table 2: Potential of this compound in Library Synthesis via Cross-Coupling

| Reaction Type | Coupling Partner | Resulting Structure | Application |

| Suzuki Coupling | Diverse aryl/heteroaryl boronic acids | 1-Aryl/heteroaryl-isoquinolines | Kinase inhibitors, GPCR ligands |

| Sonogashira Coupling | Terminal alkynes | 1-Alkynyl-isoquinolines | Antiviral agents, molecular probes |

| Buchwald-Hartwig | Primary/secondary amines | 1-Amino-isoquinolines | CNS agents, ion channel modulators |

| Heck Coupling | Alkenes | 1-Alkenyl-isoquinolines | Anticancer agents |

| Stille Coupling | Organostannanes | 1-Alkyl/aryl-isoquinolines | General drug discovery |

This systematic approach allows medicinal chemists to explore the chemical space around the privileged isoquinoline core efficiently, significantly increasing the probability of discovering new lead compounds for therapeutic development.

Generation of Substituted Isoquinoline Derivatives for Medicinal Chemistry

The 6,7-dimethoxyisoquinoline scaffold is a core component of numerous biologically active compounds, including the alkaloid papaverine. wikipedia.orgnih.gov The functionalization at the C1 position is a key strategy for modulating the pharmacological properties of these molecules. Derivatives such as 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have been identified as potent anticonvulsant agents, highlighting the importance of C1 substitution in the development of novel therapeutics. nih.gov Similarly, other substituted isoquinolines have been investigated as potential alpha 1-adrenoceptor antagonists. nih.gov

This compound serves as an ideal starting material for introducing diverse substituents at this critical C1 position. The primary method for achieving this is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netnih.gov This reaction enables the formation of a carbon-carbon bond between the isoquinoline core and various aryl or heteroaryl groups by reacting the bromo-compound with an appropriate boronic acid in the presence of a palladium catalyst and a base. nih.gov

A general scheme for this transformation involves the reaction of this compound with a substituted arylboronic acid. The selection of the boronic acid allows for the introduction of a wide array of functionalities, thereby enabling the generation of a library of compounds for structure-activity relationship (SAR) studies. nih.gov

Table 1: Exemplary Suzuki-Miyaura Coupling Reactions of this compound

| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-Phenyl-6,7-dimethoxyisoquinoline |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 1-(4-Methoxyphenyl)-6,7-dimethoxyisoquinoline |

| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 1-(3-Fluorophenyl)-6,7-dimethoxyisoquinoline |

| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | DMF | 1-(Thiophen-2-yl)-6,7-dimethoxyisoquinoline |

This table presents hypothetical examples based on standard Suzuki coupling conditions for halo-heterocycles. researchgate.netnih.gov

Construction of Fused Heterocyclic Systems

Beyond simple substitution, this compound is a valuable substrate for the construction of more complex, polycyclic fused heterocycles. These scaffolds are prevalent in natural products and are of significant interest in medicinal chemistry. nih.gov The reactivity of the C1-bromo position can be exploited in intramolecular cyclization reactions to build new rings onto the isoquinoline framework.

A powerful strategy for this purpose is the intramolecular Heck reaction. wikipedia.orgprinceton.edu This palladium-catalyzed reaction involves the coupling of an aryl halide with an alkene tethered to the same molecule. wikipedia.org In a potential synthetic route, the nitrogen of the isoquinoline ring system can be functionalized with an alkenyl side chain. The subsequent intramolecular Heck reaction between the C1-bromo group and the tethered double bond would result in the formation of a new ring fused to the isoquinoline core. The size of the newly formed ring can be controlled by adjusting the length of the alkenyl tether. This methodology allows for the diastereoselective formation of complex polycyclic systems containing new stereocenters. wikipedia.orgprinceton.edu

This approach provides a pathway to novel tricyclic and polycyclic nitrogen-containing heterocycles, which are challenging to synthesize through other means. The reaction proceeds via an initial oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by intramolecular migratory insertion of the alkene and subsequent β-hydride elimination to regenerate the catalyst and yield the fused product. princeton.edu

Table 2: Proposed Synthesis of a Fused Heterocyclic System via Intramolecular Heck Reaction

| Step | Reactant | Reagents & Conditions | Intermediate / Product |

| 1 | 6,7-Dimethoxyisoquinoline | 1. NaBH₄, MeOH2. Allyl bromide, K₂CO₃, MeCN | N-allyl-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline |

| 2 | N-allyl-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline | 1. NBS, CCl₄2. DBU, Toluene | N-allyl-1-bromo-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

| 3 | N-allyl-1-bromo-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Pd(OAc)₂, P(o-tol)₃, Et₃N, MeCN, 80 °C | Fused tetracyclic isoquinoline derivative |

This table outlines a conceptual synthetic pathway. The intramolecular Heck reaction (Step 3) is based on established protocols for related systems. wikipedia.orgprinceton.edubeilstein-journals.org

Mechanistic Investigations into Reactions Involving 1 Bromo 6,7 Dimethoxyisoquinoline and Its Derivatives

Radical-Mediated Reaction Pathways

Diastereoselective Radical Cyclization Processes

The 1-bromo-6,7-dimethoxyisoquinoline scaffold is a valuable precursor for the synthesis of complex alkaloids through radical-mediated pathways. A key example is the diastereoselective cyclization of aryl radicals to form 8-substituted berbine (B1217896) alkaloids, a class of compounds with unique stereochemistry.

In a model study for the synthesis of the alkaloid (±)-O-methylcorytenchirine, a derivative of this compound was utilized as a key intermediate. The process begins with the acylation of 6,7-dimethoxyisoquinoline (B95607) to introduce a side chain containing a radical precursor. The subsequent treatment of this bromo-aryl precursor with tributyltin hydride (Bu₃SnH) and a radical initiator like AIBN generates an aryl radical at the C-1 position of the isoquinoline (B145761) core. This radical undergoes an intramolecular cyclization.

The mechanism proceeds via the homolytic cleavage of the carbon-bromine bond by a tributyltin radical. The resulting aryl radical adds intramolecularly to an enamide double bond on the side chain. This cyclization is highly diastereoselective, affording a product where the substituent at C-8 is cis to the proton at the ring junction (C-13a). This stereochemical outcome is a distinguishing feature of certain berbine alkaloids. In the synthesis of (±)-O-methylcorytenchirine, the radical cyclization of the key intermediate proceeded smoothly to give the cyclized product as a single diastereomer in 76% yield.

| Entry | Reactant | Reagents & Conditions | Product | Yield | Diastereoselectivity |

| 1 | N-(4,5-dimethoxy-2-(6,7-dimethoxyisoquinolin-1-yl)phenethyl)acetamide | Bu₃SnH, AIBN, Benzene (B151609), Reflux | (±)-O-methylcorytenchirine precursor | 76% | Single diastereomer |

This table summarizes the key radical cyclization step in the synthesis of a berbine alkaloid precursor, highlighting the efficiency and stereochemical control of the reaction.

Photochemical Reaction Mechanisms

While specific studies on the photochemical reactions of this compound are not extensively detailed, the isoquinoline core is a well-established chromophore that participates in various photo-induced cyclizations, particularly in the synthesis of protoberberine and aporphine (B1220529) alkaloids. A common mechanistic pathway is the photocyclization of 1-benzylisoquinoline (B1618099) derivatives or related enamides.

The general mechanism, known as the Mallory reaction, involves the photoexcitation of the substrate to an excited singlet state, followed by intersystem crossing to a triplet state. wikipedia.org This excited state undergoes a conrotatory 6π-electrocyclization to form a dihydrophenanthrene-type intermediate. wikipedia.org In the context of isoquinoline derivatives, this cyclization creates the core structure of protoberberine alkaloids. The final step is the aromatization of this intermediate. If the precursor contains a leaving group, such as a bromide ion on the aromatic ring, aromatization can occur via spontaneous elimination of HBr. mdpi.com Alternatively, in the presence of an oxidizing agent like iodine or oxygen, the intermediate is oxidized to the final aromatic product. wikipedia.orgmdpi.com This non-oxidative pathway involving the elimination of a leaving group is particularly relevant for bromo-substituted precursors. mdpi.com

Mechanistic Insights into Transition Metal-Catalyzed Transformations

Elucidation of Catalytic Cycles in C-H Functionalization

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. For isoquinoline and its derivatives, the nitrogen atom can act as an endogenous directing group, facilitating the activation of the C8–H bond. While studies specifically using this compound as a substrate for C-H functionalization are sparse (as the C1-bromo position is more prone to cross-coupling), extensive mechanistic and computational studies on the closely related quinoline (B57606) N-oxide system provide significant insights into a plausible catalytic cycle. acs.orgnih.govutrgv.edunih.gov

A proposed catalytic cycle for the palladium-catalyzed C8-arylation of a quinoline N-oxide, analogous to an isoquinoline, is initiated by the coordination of the palladium(II) catalyst to the nitrogen (or N-oxide oxygen), positioning it for C-H activation. acs.orgnih.gov The key turnover-limiting step is the C8-cyclopalladation, which proceeds via a concerted metalation-deprotonation (CMD) pathway to form a five-membered palladacycle intermediate. acs.org This intermediate then undergoes oxidative addition with an aryl halide (Ar-I), transiently forming a Pd(IV) species. The final steps involve reductive elimination of the newly formed C-C bond, which releases the C8-arylated product and regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle. acs.org Kinetic isotope effect data and DFT computational studies on the quinoline N-oxide system support that the C8-H bond cleavage is the rate-determining step. acs.orgnih.gov

Studies on Electrophilic and Nucleophilic Reaction Intermediates

The C1 position of the this compound ring is electron-deficient due to the electronegativity of the nitrogen atom and the bromine substituent. This makes it highly susceptible to nucleophilic attack. Reactions with nucleophiles proceed via a nucleophilic aromatic substitution (SNA_r) mechanism, which is characterized by a distinct reaction intermediate. wikipedia.orglibretexts.org

The established mechanism is a two-step addition-elimination process. In the first step, the nucleophile attacks the electrophilic C1 carbon, breaking the aromaticity of the ring and forming a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orgyoutube.com This intermediate is stabilized by resonance, with the negative charge delocalized over the heterocyclic ring system. libretexts.org The presence of the electron-withdrawing nitrogen atom is crucial for stabilizing this intermediate. youtube.com In the second, typically rapid, step, the leaving group (bromide ion) is expelled, and the aromaticity of the isoquinoline ring is restored, yielding the final substitution product. libretexts.org While historically viewed as a stepwise process, recent computational and kinetic studies suggest that some S_NAr reactions may proceed through a concerted mechanism where bond formation and bond-breaking occur in a single, asynchronous transition state, bypassing a discrete Meisenheimer intermediate. nih.gov However, for most systems involving good leaving groups like bromide, the stepwise pathway via a Meisenheimer complex remains the widely accepted model. libretexts.org

Advanced Synthetic Methodologies and Future Research Trajectories

Development of Asymmetric Synthetic Routes

The generation of chiral isoquinoline (B145761) derivatives from precursors like 1-bromo-6,7-dimethoxyisoquinoline is a significant goal, given the prevalence of the isoquinoline core in biologically active natural products and pharmaceuticals. While direct asymmetric routes starting from this compound are still an emerging area, research on the broader isoquinoline scaffold provides a clear blueprint for future exploration.

A prominent strategy involves the asymmetric reductive coupling of isoquinolines, which has been achieved with high diastereoselectivity and enantioselectivity using chiral diboron (B99234) reagents. This method facilitates access to chiral bisisoquinolines under mild conditions. acs.org Mechanistic studies suggest the reaction proceeds via a concerted acs.orgacs.org-sigmatropic rearrangement, offering a predictable model for stereochemical outcomes. acs.org

Another successful approach has been the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This method combines a Petasis reaction with a Pomeranz–Fritsch–Bobbitt cyclization, where the stereoselectivity is guided by a chiral amine component, (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol. Such multi-step, yet highly effective, syntheses underscore the importance of chiral auxiliaries in building stereogenic centers onto the isoquinoline framework.

Future work will likely focus on adapting these principles to the C1-functionalization of this compound, potentially through transition-metal-catalyzed cross-coupling reactions with chiral partners or the development of enantioselective C-H functionalization on a pre-formed isoquinoline ring.

Exploration of Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) represent a powerful strategy for rapidly building molecular complexity from simple starting materials, aligning with the principles of green and efficient chemistry. The isoquinoline scaffold is an excellent substrate for such transformations. Although specific examples starting directly with this compound are not extensively documented, numerous related reactions highlight the potential.

For instance, a one-pot, three-component cascade reaction involving aryl ketones, hydroxylamine (B1172632), and internal alkynes has been developed to produce highly substituted isoquinolines. This process is mediated by rhodium(III)-catalysis and proceeds through the C-H activation of an in situ-generated ketoxime followed by cyclization. nih.gov This method's ability to rapidly assemble the core structure from readily available materials is a significant advantage. nih.gov

Another innovative approach is the nickel-catalyzed Mizoroki–Heck/amination cascade reaction between o-dihaloarenes and cyclic imines. This protocol efficiently constructs complex fused systems like indolo[2,1-a]isoquinolines. acs.org The use of a sterically bulky N-heterocyclic carbene (NHC) ligand is crucial for the reaction's success, and the method demonstrates good functional group tolerance and moderate to good yields. acs.org

The development of cascade reactions that lead to isoquinoline-1,3(2H,4H)-diones from N-alkyl-N-methacryloylbenzamides further illustrates the versatility of this reaction type. nih.govrsc.org These reactions can proceed via radical pathways, demonstrating that diverse activation methods can be employed to initiate the cyclization cascade. nih.govrsc.org

The bromine atom in this compound is an ideal handle for initiating such cascades, for example, through an initial Heck or Sonogashira coupling, followed by an intramolecular cyclization event.

Integration of Photocatalytic and Electrocatalytic Approaches

Photocatalysis and electrocatalysis offer green, mild, and highly specific methods for chemical synthesis, often enabling transformations that are difficult to achieve with traditional thermal methods. The application of these techniques to isoquinoline synthesis is a burgeoning field of research.

Visible-light photocatalysis has been successfully employed for the synthesis of isoquinolinediones through a radical cyclization enabled by a proton-coupled electron transfer (PCET) mechanism. nih.gov This approach uses readily prepared organic photocatalysts and avoids the need for metal complexes or harsh acids, highlighting its sustainability. nih.gov Similarly, photocatalytic cascade reactions using a Ruthenium catalyst can transform N-alkyl-N-methylacrylamides and diazo compounds into acyl-substituted isoquinolinediones. acs.org

A relay photoredox catalysis strategy has been developed to construct the indolo[2,1-a]isoquinoline framework. This impressive cascade reaction involves a double C(sp³)–H bond functionalization, demonstrating the power of photocatalysis to orchestrate complex bond-forming sequences in a single, step-economical operation. rsc.org

Furthermore, electrochemical synthesis combined with continuous flow reaction systems has been used for the gram-scale preparation of the isoquinoline alkaloid protoberberine, showcasing the industrial scalability of electrocatalytic methods. rsc.org The use of bromo-aromatic compounds as substrates in photocatalysis is well-established; for example, 2-bromoanthraquinone (B1267325) has been shown to be an efficient photocatalyst for alcohol oxidation. nih.gov This suggests that the bromo-substituted isoquinoline core is well-suited for activation via photocatalytic methods, either as a substrate undergoing transformation or as part of a larger catalytic system.

Computational Chemistry for Reaction Design and Prediction

Computational chemistry has become an indispensable tool for understanding reaction mechanisms, predicting outcomes, and designing novel synthetic pathways. For complex heterocyclic systems like isoquinolines, methods such as Density Functional Theory (DFT) are particularly valuable.

DFT studies have been used to investigate the pyrolysis mechanisms of both quinoline (B57606) and isoquinoline, identifying the key intermediates and reaction pathways. researchgate.net Such studies reveal that intramolecular hydrogen migration is a critical step and can determine the final product distribution. researchgate.net For reaction design, computational modeling can predict the feasibility of proposed cascade reactions or the regioselectivity of substitutions.

In the context of catalysis, computational tools help elucidate the role of ligands and the energetics of catalytic cycles. For example, in the nickel-catalyzed synthesis of indolo[2,1-a]isoquinolines, DFT could be used to understand how the N-heterocyclic carbene ligand influences the efficiency of the Mizoroki–Heck and amination steps. acs.org

Furthermore, computational methods are crucial for predicting the properties of novel scaffolds derived from this compound. Molecular docking, for instance, can predict the binding affinity of a newly designed molecule to a biological target, such as an enzyme active site, thereby guiding synthetic efforts toward compounds with higher potential biological activity. These predictive capabilities save significant time and resources in the drug discovery process. acs.org

Interactive Table: Computational Methods in Heterocyclic Chemistry

| Method | Application | Purpose | Reference Example |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Investigation | To calculate reaction energies, identify transition states, and understand reaction pathways. | Pyrolysis of isoquinoline researchgate.net |

| Molecular Docking | Structure-Based Drug Design | To predict the binding mode and affinity of a molecule to a protein target. | N/A (General Application) |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Analysis | To characterize the nature of chemical bonds and intermolecular interactions. | N/A (General Application) |

| Natural Bond Orbital (NBO) Analysis | Electronic Structure Analysis | To study charge distribution, orbital interactions, and hyperconjugative effects. | N/A (General Application) |

Strategic Utilization in the Development of Novel Chemical Scaffolds

This compound is a strategic precursor for the synthesis of diverse and complex chemical scaffolds, particularly those with potential applications in medicinal chemistry and materials science. The C1-bromo substituent serves as a versatile functional handle for elaboration via a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, and amino groups.

The advanced cascade and photocatalytic reactions previously discussed are prime examples of how this building block can be transformed into novel, polycyclic scaffolds. The synthesis of indolo[2,1-a]isoquinolines creates a rigid, nitrogen-containing framework that is a common motif in natural products and is of significant interest for drug discovery. acs.orgrsc.org

Moreover, the core 6,7-dimethoxyisoquinoline (B95607) structure itself is a key component in a variety of biologically active molecules. Research has shown that derivatives, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, can act as P-glycoprotein (P-gp) inhibitors, which are important for overcoming multidrug resistance in cancer cells. The strategic modification of this scaffold is a promising avenue for developing new cancer therapeutics.

The table below summarizes key transformations and the resulting novel scaffolds that can be accessed from isoquinoline precursors.

Interactive Table: Scaffold Development from Isoquinoline Precursors

| Reaction Type | Precursors | Resulting Scaffold | Significance | Reference |

|---|---|---|---|---|

| Mizoroki–Heck/Amination Cascade | o-Dihaloarenes, Cyclic Imines | Indolo[2,1-a]isoquinoline | Biologically relevant fused polycycle | acs.org |

| Three-Component Cascade | Aryl Ketones, Hydroxylamine, Alkynes | Multisubstituted Isoquinoline | Rapid assembly of complex core | nih.gov |

| Relay Photoredox Catalysis | N-aryl-tetrahydroisoquinolines | Indolo[2,1-a]isoquinoline | Double C-H functionalization | rsc.org |

| Asymmetric Reductive Coupling | Isoquinolines, Chiral Diboron | Chiral Bisisoquinoline | Access to enantiopure C2-symmetric scaffolds | acs.org |

The continued exploration of novel reactions utilizing this compound will undoubtedly lead to the discovery of new chemical structures with unique properties and functions.

Q & A

Q. What are the common synthetic routes for 1-Bromo-6,7-dimethoxyisoquinoline?

The Bischler-Napieralski reaction is a key method, involving cyclization of N-formyl derivatives of phenethylamines with phosphoryl chloride (POCl₃) in chloroform to form the isoquinoline core . Bromination can then be achieved using regioselective halogenation reagents (e.g., PBr₃ or NBS), though competing bromination at positions 6, 7, or 8 may require optimization of reaction conditions (e.g., temperature, solvent) to favor the 1-bromo derivative .

Q. How is this compound characterized for purity and structure?

High-performance liquid chromatography (HPLC) or LC-MS is used to assess purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms regioselectivity of bromination. Mass spectrometry (MS) and X-ray crystallography (if crystalline) provide additional structural validation .

Q. What solvents and conditions stabilize this compound during storage?

The compound should be stored in anhydrous, oxygen-free solvents (e.g., dichloromethane or THF) at low temperatures (−20°C) to prevent debromination or oxidation. Stabilizers like BHT (butylated hydroxytoluene) may be added to inhibit radical degradation .

Advanced Research Questions

Q. How do substitutions on the isoquinoline ring influence biological activity in enzyme inhibition studies?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., bromine at position 1) enhance binding to enzymes like glutamine fructose-6-phosphate amidotransferase (GFAT) by increasing electrophilicity. Substitutions on the A-ring (e.g., methoxy groups at 6 and 7) improve solubility and steric compatibility with hydrophobic enzyme pockets, while ketone or carbonyl groups at position 1 are critical for potency (IC₅₀ values ≤1 μM) .

Q. What strategies resolve conflicting data on regioselectivity in bromination reactions?

Conflicting bromination outcomes (e.g., 1-bromo vs. 6-bromo derivatives) arise from variable reaction kinetics. Computational modeling (DFT) can predict reactive sites, while adjusting stoichiometry of brominating agents (e.g., using NBS vs. Br₂) and monitoring reaction progress via TLC or in situ IR spectroscopy helps optimize selectivity .

Q. How is enantioselective synthesis achieved for derivatives of this compound?

Asymmetric addition reactions, such as lithiation with chiral sulfoxides followed by trapping with electrophiles, yield enantiomerically enriched products. For example, lithiated rac-methylphenylsulfoxide reacts with the BF₃ complex of 3,4-dihydro-6,7-dimethoxyisoquinoline to produce 1-benzyltetrahydroisoquinolines with >90% diastereomeric excess .

Q. What mechanistic insights explain temperature-dependent diastereoselectivity in lithiation reactions?

At lower temperatures (−45°C), kinetic control favors less stable diastereomers (e.g., 23:77 ratio), while higher temperatures (0°C) promote thermodynamic control, reversing selectivity (e.g., 89:11 ratio) due to equilibration of intermediates. Solvent polarity and counterion effects (e.g., Li⁺ vs. K⁺) further modulate selectivity .

Q. How are intermediates like this compound used in alkaloid synthesis?

The compound serves as a precursor for tetrahydroprotoberberines via Mannich condensations or thermolysis with benzocyclobutenes. For example, thermolysis with 1-cyano-5-methoxybenzocyclobutene yields regioselective C-N bond formation, enabling access to homoprotoberberine alkaloids .

Methodological Considerations

Q. What analytical techniques differentiate between 1-bromo and 8-bromo isomers?

NOESY NMR can distinguish isomers by correlating bromine position with spatial proximity of adjacent protons. High-resolution MS and isotopic labeling (e.g., ⁸¹Br/⁷⁹Br patterns) provide additional confirmation .

Q. How are data contradictions in enzyme inhibition assays addressed?

Discrepancies in IC₅₀ values may arise from assay formats (e.g., chemiluminescence vs. enzyme-coupled detection). Standardizing protocols (e.g., uniform ATP concentrations, pH buffers) and using orthogonal assays (e.g., SPR for binding affinity) improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.